molecular formula C13H16N2O B14612484 N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide CAS No. 56999-24-7

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide

Cat. No.: B14612484
CAS No.: 56999-24-7
M. Wt: 216.28 g/mol
InChI Key: TZDCOKYMGJEMIA-UHFFFAOYSA-N
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Description

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is an organic compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by an indole moiety with an ethyl group at the nitrogen atom and an acetamide group at the 2-position. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide typically involves the reaction of 1-methylindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired product after subsequent hydrolysis and amide formation .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced amines, and various substituted indole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the nitrogen atom and acetamide group at the 2-position contribute to its unique reactivity and potential therapeutic applications .

Properties

CAS No.

56999-24-7

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

IUPAC Name

N-ethyl-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C13H16N2O/c1-3-14-13(16)8-10-9-15(2)12-7-5-4-6-11(10)12/h4-7,9H,3,8H2,1-2H3,(H,14,16)

InChI Key

TZDCOKYMGJEMIA-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1=CN(C2=CC=CC=C21)C

Origin of Product

United States

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